2-Methyl-3H-cyclopenta[a]naphthalene
Overview
Description
2-Methyl-3H-cyclopenta[a]naphthalene is an organic compound with the molecular formula C14H12 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused with a cyclopentane ring and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3H-cyclopenta[a]naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 1H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- Fluorene
Uniqueness
2-Methyl-3H-cyclopenta[a]naphthalene is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanaphthalene isomers and contributes to its specific applications and behavior in various chemical reactions.
Biological Activity
Overview
2-Methyl-3H-cyclopenta[a]naphthalene (CAS Number: 150096-60-9) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which includes a naphthalene ring fused with a cyclopentane ring and a methyl group. This compound has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.
- Molecular Formula : C14H12
- Molecular Weight : 180.25 g/mol
- Structure : The presence of the methyl group at the cyclopentane ring influences its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The compound has been studied for its potential anticancer and antimicrobial properties:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit growth inhibitory effects on certain leukemic cell lines. For instance, a derivative synthesized as a potential DNA-binding agent showed mild growth inhibition against L1210 and CCRF-CEM leukemic cells in vitro .
- Antimicrobial Potential : Some studies have explored the antimicrobial properties of compounds related to this compound, suggesting potential applications in drug development.
Case Studies
- Synthesis and Evaluation of Derivatives :
-
Chemical Reactivity :
- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, leading to products that may possess distinct biological activities. For example, oxidation can yield quinones that are known for their biological reactivity.
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is provided below:
Compound | Structure Type | Notable Properties | Biological Activity |
---|---|---|---|
This compound | PAH with cyclopentane | Potential anticancer and antimicrobial | Mild growth inhibition |
1H-cyclopenta[a]naphthalene | PAH | Similar structure without methyl group | Limited studies available |
Fluorene | PAH | Known for fluorescence properties | Various biological studies |
Applications in Medicine
The exploration of this compound in medicinal chemistry focuses on its potential as a pharmacophore. Its derivatives are being investigated for their ability to interact with biological macromolecules, which could lead to the development of new therapeutic agents targeting cancer and infectious diseases .
Properties
IUPAC Name |
2-methyl-3H-cyclopenta[a]naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQLRATYHGTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345132 | |
Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-60-9 | |
Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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